An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-2-cyclopropyl-1,3-benzoxazole
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-2-cyclopropyl-1,3-benzoxazole
Abstract: The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthetic strategies, and potential applications of a specific derivative, 5-Bromo-2-cyclopropyl-1,3-benzoxazole. By combining a bromine atom at the 5-position—a versatile synthetic handle—and a cyclopropyl group at the 2-position—a moiety known to enhance metabolic stability and binding affinity—this molecule represents a valuable building block for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the molecule's synthesis, reactivity, and strategic utility.
Part 1: Synthesis and Mechanistic Considerations
The construction of the benzoxazole core is most reliably achieved through the condensation of an ortho-aminophenol with a carboxylic acid or its activated derivative. This approach is favored for its robustness, high yields, and broad substrate scope. For the targeted synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, the logical precursors are 4-Bromo-2-aminophenol and cyclopropanecarboxylic acid.
The reaction is typically facilitated by a dehydrating agent or promoter, such as polyphosphoric acid (PPA), which acts as both a catalyst and a solvent at elevated temperatures. The mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzoxazole ring system.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.
Experimental Protocol: Synthesis
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-Bromo-2-aminophenol (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).
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Reaction Initiation: Carefully add polyphosphoric acid (PPA) (10x weight of the limiting reagent) to the flask. The mixture will become a thick slurry.
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Thermal Cyclization: Heat the reaction mixture to 170 °C with vigorous stirring. The mixture will become more homogeneous as the reaction progresses. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
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Work-up and Quenching: Allow the mixture to cool to approximately 80 °C. Cautiously pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
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Neutralization and Extraction: Neutralize the acidic aqueous slurry to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Part 2: Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably predicted based on its constituent parts and data from close analogs.[3]
Table 1: Predicted Physicochemical Properties
| Property | Value / Description | Rationale |
| Molecular Formula | C₁₀H₈BrNO | Derived from structure. |
| Molecular Weight | 238.08 g/mol | Calculated from formula. |
| Appearance | Off-white to light yellow solid | Typical for brominated benzoxazole derivatives.[3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO, Acetone). Insoluble in water. | Based on the aromatic, non-polar nature of the core.[4] |
| Melting Point | Not determined. Expected to be a solid with a defined melting point. | Analogs like 5-Bromo-1,3-benzoxazole melt at 37-42 °C.[3] |
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the δ 7.2-7.8 ppm range, exhibiting doublet and doublet-of-doublets splitting patterns. - Cyclopropyl Protons (5H): Complex multiplets in the δ 1.0-2.5 ppm range, characteristic of the strained ring system. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-155 ppm range. - Benzoxazole C2: A distinct downfield signal around δ 165-170 ppm due to its imine-like character. - Cyclopropyl Carbons: Shielded signals in the δ 5-15 ppm range. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 237. - Isotopic Peak (M+2): A peak of nearly equal intensity at m/z 239, confirming the presence of one bromine atom. |
| FT-IR (cm⁻¹) | - ~1615 cm⁻¹: C=N stretching of the oxazole ring. - ~1245 cm⁻¹: Asymmetric C-O-C stretching. - ~3050 cm⁻¹: Aromatic C-H stretching. |
Part 3: Chemical Reactivity and Synthetic Utility
The chemical reactivity of 5-Bromo-2-cyclopropyl-1,3-benzoxazole is dominated by the bromine atom on the benzene ring, which serves as an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation. This functionality is central to its utility in medicinal chemistry for scaffold elaboration and library synthesis.
Key Reactive Zones
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Palladium-Catalyzed Cross-Coupling: The C5-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a wide array of cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.
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Lithiation/Grignard Formation: The bromide can be converted into an organometallic species via metal-halogen exchange (e.g., with n-BuLi) or insertion (e.g., with Mg), forming a nucleophilic carbanion at the C5 position.[5] This intermediate can then react with various electrophiles.
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Benzoxazole Ring: The ring itself is relatively stable and aromatic, making it generally unreactive under standard cross-coupling conditions.[4] Electrophilic aromatic substitution on the benzene ring is possible but is deactivated by the bromine atom.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki coupling for functionalization of the C5 position.
Experimental Protocol: Suzuki Coupling
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Inert Atmosphere: To a degassed solution of 5-Bromo-2-cyclopropyl-1,3-benzoxazole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of Toluene:Ethanol, add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
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Catalyst Addition: Bubble argon through the solution for 15 minutes to ensure an inert atmosphere. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the C5-arylated product.
Part 4: Applications in Drug Discovery
The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]
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Scaffold Hopping and Lead Optimization: 5-Bromo-2-cyclopropyl-1,3-benzoxazole is an ideal starting point for lead optimization. The cyclopropyl group can confer conformational rigidity and improved metabolic stability compared to linear alkyl groups. The bromine atom allows for systematic exploration of the chemical space at the C5 position through parallel synthesis, enabling rapid generation of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The benzoxazole core can act as a bioisostere for other aromatic systems like indoles or purines, allowing it to interact with biological targets while potentially offering improved physicochemical properties.[1]
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment. The cyclopropyl-benzoxazole portion can be screened for binding to a target protein, with the bromine atom providing a reliable vector for fragment evolution and linking.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-cyclopropyl-1,3-benzoxazole is not available, prudent laboratory practices should be followed based on data from structurally similar compounds.[8][9]
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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Hazards: Similar brominated heterocyclic compounds are classified as irritants and may be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Thermo Fisher Scientific. (2009).
- Sigma-Aldrich. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6.
- Sigma-Aldrich. 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole AldrichCPR.
- Fisher Scientific.
- Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (2025).
- Chemicea.
- Chem-Impex. 5-Bromo-1,3-benzoxazole.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- Ram, R. K. et al. (2025). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). World Journal of Pharmaceutical Research.
- Fisher Scientific.
- MySkinRecipes. 5-BROMO-2-PHENYL-1,3-BENZOXAZOLE.
- Khan, I. et al. (2018).
- El-Naggar, M. et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.
- Wikipedia. Benzoxazole.
- Wikipedia. Carbanion.
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